molecular formula C21H14F6O8 B12760257 1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester CAS No. 136403-85-5

1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester

Cat. No.: B12760257
CAS No.: 136403-85-5
M. Wt: 508.3 g/mol
InChI Key: PMIUYQMWPLAFAK-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is a complex organic compound. It is a derivative of benzenedicarboxylic acid, which is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid with appropriate alcohols in the presence of catalysts. The reaction conditions often include:

    Catalysts: Sulfuric acid or other strong acids.

    Temperature: Elevated temperatures to facilitate the esterification process.

    Solvents: Organic solvents like toluene or xylene to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Including distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-proliferative effects.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and plasticizers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The pathways involved may include:

    Enzyme inhibition: By binding to active sites.

    Signal transduction modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
  • 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
  • Bis(2-ethylhexyl) phthalate

Uniqueness

1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to its analogs.

Properties

CAS No.

136403-85-5

Molecular Formula

C21H14F6O8

Molecular Weight

508.3 g/mol

IUPAC Name

4-[2-[3,4-bis(methoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid

InChI

InChI=1S/C21H14F6O8/c1-34-17(32)12-6-4-10(8-14(12)18(33)35-2)19(20(22,23)24,21(25,26)27)9-3-5-11(15(28)29)13(7-9)16(30)31/h3-8H,1-2H3,(H,28,29)(H,30,31)

InChI Key

PMIUYQMWPLAFAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)OC

Origin of Product

United States

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